molecular formula C18H20F3NO3S B2871516 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone CAS No. 339276-76-5

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone

Cat. No.: B2871516
CAS No.: 339276-76-5
M. Wt: 387.42
InChI Key: WGOJTFFHNOZQRC-UHFFFAOYSA-N
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Description

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a chemical compound supplied for research and development purposes. It belongs to a class of pyridinyl sulfones, which are structures of significant interest in medicinal chemistry. Structurally related pyridinyl sulfone compounds have been investigated as foundational components in the design of innovative anti-inflammatory drugs that target the cyclooxygenase-2 (COX-2) enzyme . The core pyridine scaffold, when functionalized with sulfone groups, often contributes to specific interactions with biological targets, making such compounds valuable for developing new therapeutic agents . Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry for constructing more complex molecules. It is also useful for studying structure-activity relationships (SAR), exploring new pharmacological pathways, and in various other chemical and biochemical applications. This product is intended for use by qualified laboratory and research professionals. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

4,6-dimethyl-2-(2-methylpropoxy)-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c1-11(2)10-25-17-16(12(3)8-13(4)22-17)26(23,24)15-7-5-6-14(9-15)18(19,20)21/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOJTFFHNOZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Isobutoxy and Dimethyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

    Attachment of the Phenyl Sulfone Moiety: The phenyl sulfone group is attached via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl sulfone moiety.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfone derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound’s sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability: Sulfone-containing compounds generally exhibit high thermal and oxidative stability. The trifluoromethyl group in the target compound may further enhance resistance to metabolic degradation compared to non-fluorinated analogs .
  • Synthetic Challenges: The isobutoxy group on the pyridine ring may complicate synthesis due to steric hindrance, contrasting with simpler diaminodihydroxy sulfones .

Biological Activity

2-Isobutoxy-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H20F3NO3S
  • Molecular Weight : 387.42 g/mol
  • CAS Number : 339276-95-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonyl group in its structure is known to enhance the compound's reactivity and binding affinity to target proteins.

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the efficacy of related compounds as c-KIT kinase inhibitors, which are crucial in treating gastrointestinal stromal tumors (GISTs). These compounds demonstrated potent activity against various c-KIT mutants resistant to standard treatments like imatinib .

2. Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory activities. For instance, derivatives containing trifluoromethyl groups have been reported to inhibit cyclooxygenase (COX) enzymes effectively, leading to reduced inflammation in animal models . The inhibition of COX-1 and COX-2 pathways suggests potential therapeutic applications in treating inflammatory diseases.

3. Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that these compounds maintain good bioavailability and exhibit a favorable half-life in vivo, making them suitable candidates for further development in clinical settings .

Case Studies

Several studies have documented the biological activity of structurally similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
c-KIT InhibitorAntitumorEffective against imatinib-resistant GISTs
Trifluoromethyl DerivativesAnti-inflammatorySignificant COX inhibition with IC50 values <0.05 μM
Pyridine SulfonesVariousDemonstrated broad-spectrum biological activity

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